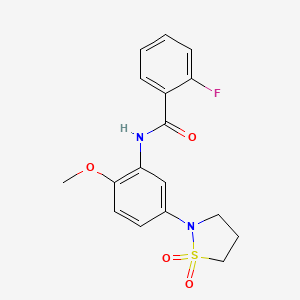

![molecular formula C22H22F3N5O2S B2706766 (1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2319874-19-4](/img/structure/B2706766.png)

(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

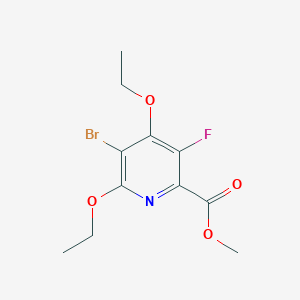

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazole ring might be formed through a cyclization reaction, while the azetidine and piperazine rings might be formed through ring-closing reactions. The methoxy and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the piperazine ring might introduce some flexibility. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group could create interesting electronic effects .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions under the right conditions. The azetidine and piperazine rings might undergo ring-opening reactions with strong acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the methoxy group might increase the compound’s solubility in organic solvents, while the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

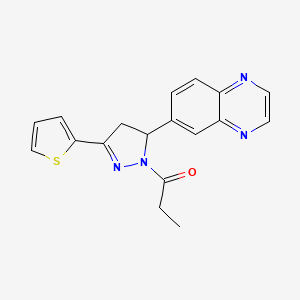

Synthesis and Antimicrobial Activity

Compounds with structural elements related to the target compound, such as benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agents

Novel derivatives with structural similarities, including pyrrolidin-1-yl and benzo[d]isoxazol-3-yl groups, have been evaluated as anticonvulsant agents. One study reported that certain derivatives showed potent anticonvulsant activities, with some compounds outperforming reference drugs in efficacy (Malik & Khan, 2014).

Antipsychotic Potential

Related research on conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities highlighted the synthesis and pharmacology of compounds as putative atypical antipsychotics. These studies focused on their in vitro affinity for dopamine and serotonin receptors and their potential in vivo antipsychotic efficacy with low risk of extrapyramidal side effects (Raviña et al., 1999).

GPR7 Antagonists

The development of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) included the synthesis and evaluation of compounds, highlighting the potential therapeutic applications in conditions related to GPR7 activity (Romero et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

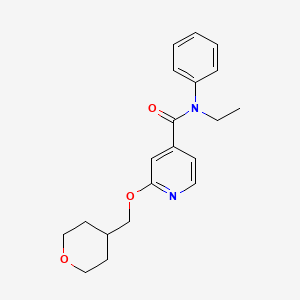

Target of Action

tuberculosis , suggesting that this compound may also target similar biochemical pathways.

Mode of Action

Biochemical Pathways

It can be inferred from the anti-tubercular activity of benzothiazole derivatives that this compound may affect similar pathways .

Result of Action

Based on the anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may have similar effects .

Propiedades

IUPAC Name |

[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N5O2S/c1-32-16-3-4-18-17(10-16)27-21(33-18)30-12-14(13-30)20(31)29-8-6-28(7-9-29)19-5-2-15(11-26-19)22(23,24)25/h2-5,10-11,14H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTFCZQNTYVVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Oxaspiro[3.4]octan-7-ylmethyl)prop-2-enamide](/img/structure/B2706683.png)

![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)

![3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2706698.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)